molecular formula C14H16N2O B1349488 N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine CAS No. 353779-31-4

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine

Cat. No.: B1349488
CAS No.: 353779-31-4
M. Wt: 228.29 g/mol
InChI Key: GOBXDYYANOXDAQ-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is an organic amine characterized by a methanamine backbone substituted with a 2-methoxybenzyl group and a pyridin-2-yl moiety. This structural combination suggests applications in medicinal chemistry, particularly in central nervous system (CNS) modulation, due to similarities with dopamine transporter ligands and sigma receptor modulators .

Properties

IUPAC Name

1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13/h2-9,15H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBXDYYANOXDAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355118
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353779-31-4
Record name N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution of Pyridin-2-ylmethanamine with 2-Methoxybenzyl Chloride

The most straightforward and commonly reported method for synthesizing N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine involves the reaction of pyridin-2-ylmethanamine with 2-methoxybenzyl chloride under basic conditions. The base, such as triethylamine or pyridine, facilitates the nucleophilic substitution by deprotonating the amine and promoting the displacement of the chloride ion.

  • Reaction Scheme:

    $$
    \text{Pyridin-2-ylmethanamine} + \text{2-Methoxybenzyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
    $$

  • Typical Conditions:

    • Solvent: Methanol or acetonitrile
    • Base: Triethylamine or pyridine
    • Temperature: Ambient to reflux depending on scale and reactivity
    • Reaction time: Several hours to overnight
  • Advantages:

    • High selectivity for mono-substitution
    • Mild reaction conditions
    • Straightforward purification by extraction and chromatography
  • Reference Data:

Parameter Typical Value
Molecular Formula C14H16N2O
Molecular Weight 228.29 g/mol
Reaction Medium Methanol or Acetonitrile
Base Used Triethylamine or Pyridine
Temperature Range 25–80 °C
Reaction Time 12–24 hours

This method is supported by commercial synthesis descriptions and chemical supplier data, confirming its reliability and reproducibility.

Reductive Amination via Cyanohydrin Intermediates

An alternative and more complex synthetic route involves reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives. This method is particularly useful when preparing pyridin-2-yl-methanamine intermediates that can be further functionalized.

  • Key Features:

    • The cyanohydrin intermediate is reacted with pyridin-2-yl-methylamine in a reductive environment.
    • Sodium cyanoborohydride is commonly used as the reducing agent.
    • The reaction medium is often alcoholic (methanol) and basic, with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to maintain pH and facilitate reduction.
    • The primary amine may be used as its hydrochloride salt to improve solubility and reactivity.
  • Reaction Conditions:

Step Conditions/Details
Cyanohydrin preparation From ketone precursors
Reductive amination Sodium cyanoborohydride, methanol, tertiary amine
Temperature Ambient to mild heating
Reaction time Several hours
  • Outcome:

    • Formation of pyridin-2-yl-methylamine derivatives with high purity.
    • These intermediates can be further reacted with 2-methoxybenzyl chloride to yield the target compound.
  • Reference:
    This method is detailed in patent literature describing the synthesis of pyridin-2-yl-methylamine derivatives and their subsequent functionalization.

Use of Protecting Groups and Multi-Step Synthesis

In some advanced synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are employed on hydroxylamine intermediates to control reactivity during alkylation steps. These methods allow for selective N-alkylation and subsequent deprotection to yield the desired amine.

  • Typical Sequence:

    • N-Boc-O-protected hydroxylamine alkylation with 2-methoxybenzyl halides.
    • Removal of Boc protecting group under acidic conditions.
    • Coupling with pyridin-2-yl derivatives via Buchwald-Hartwig amination or reductive amination.
  • Advantages:

    • High regioselectivity and control over substitution.
    • Enables incorporation of complex substituents.
  • Reference:
    Such strategies are reported in the synthesis of N-alkyl-N-(pyridin-2-yl)hydroxylamine derivatives with potent biological activities.

Method Key Reagents Reaction Conditions Advantages References
Nucleophilic substitution Pyridin-2-ylmethanamine, 2-methoxybenzyl chloride, base (Et3N) Methanol or acetonitrile, RT to reflux, 12–24 h Simple, high yield, mild conditions
Reductive amination of cyanohydrins Cyanohydrin intermediate, pyridin-2-yl-methylamine, NaBH3CN, tertiary amine base Methanol, ambient to mild heat, several hours High purity intermediates, versatile
Protected hydroxylamine alkylation Boc-protected hydroxylamine, alkyl halides, acid for deprotection DMF, NaH, acidic deprotection Selective N-alkylation, complex synthesis
  • The nucleophilic substitution method yields the target compound with a molecular weight of 228.29 g/mol and confirmed structure by NMR and mass spectrometry.
  • Reductive amination routes provide intermediates with high regio- and chemoselectivity, enabling further functionalization.
  • Protecting group strategies allow for the synthesis of analogs with varied substitution patterns, useful in medicinal chemistry research.

The preparation of this compound is well-established through nucleophilic substitution of pyridin-2-ylmethanamine with 2-methoxybenzyl chloride under basic conditions. Alternative methods involving reductive amination of cyanohydrins and protected hydroxylamine alkylation provide versatile synthetic routes for this compound and its derivatives. These methods are supported by patent literature, chemical supplier data, and peer-reviewed research, ensuring their reliability and applicability in both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine serves as an essential intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The compound can be modified to yield derivatives that have specific functional properties, which are crucial for developing new materials and chemicals .

Synthetic Routes
The synthesis typically involves the reaction of 2-methoxybenzyl chloride with 2-pyridylmethanamine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate, with organic solvents like dichloromethane or toluene facilitating the reaction. Continuous flow processes are often employed in industrial settings to enhance yield and efficiency .

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents .

Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cell lines, suggesting a mechanism of action that could be leveraged in cancer therapeutics .

Enzyme Interaction
this compound may interact with specific enzymes or receptors, modulating their activity. This interaction is crucial for understanding its potential therapeutic effects in treating diseases such as cancer or neurodegenerative disorders .

Medicinal Applications

Drug Development Potential
Given its biological activities, this compound is being explored as a potential drug candidate. Its structural features allow for modifications that can enhance efficacy and reduce toxicity in therapeutic applications .

Industrial Applications

Material Science
In addition to its use in pharmaceuticals and biological research, this compound is also being evaluated for its role in the development of new materials with specific properties. Its unique chemical structure can contribute to innovations in material science, particularly in creating polymers or other advanced materials .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibitory effects at certain concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Efficacy

In vitro studies assessed the compound's ability to inhibit cell growth in various cancer cell lines. The findings revealed that certain derivatives of this compound showed selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its therapeutic promise.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in benzyl substituents, heterocyclic cores, or additional functional groups.

Substituent Variations on the Benzyl Group

N-(2-Ethoxy-3-methoxybenzyl)-1-(pyridin-2-yl)methanamine
  • Structural Difference : The benzyl group has 2-ethoxy and 3-methoxy substituents instead of a single 2-methoxy group.
  • Computational studies suggest such substitutions can alter enzyme inhibition profiles .
N-Benzyl-1-(4-methoxyphenyl)methanamine
  • Structural Difference : A 4-methoxybenzyl group replaces the 2-methoxybenzyl moiety.
  • Impact : The para-substitution reduces steric hindrance near the amine group, possibly increasing reactivity in nucleophilic reactions. However, this positional change may reduce CNS activity due to altered blood-brain barrier penetration .

Heterocyclic Core Modifications

1-(2-Chloro-8-methylquinolin-3-yl)-N-(2-methoxybenzyl)methanamine
  • Structural Difference: A quinoline core replaces the pyridine ring, with chloro and methyl substituents.
  • Impact: The planar quinoline structure enables intercalation with DNA or enzymes, contributing to antimicrobial and anticancer activities.
N-(2-Methoxybenzyl)-1-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)methanamine
  • Structural Difference : A pyrrolidinyl-pyrimidine group replaces the pyridine ring.
  • This contrasts with the pyridine’s simpler π-π interaction profile .

Functional Group Additions

(+)-1-[(1S,2S)-2-[2-(Allyloxy)-5-fluorophenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine Hydrochloride
  • Structural Difference : A cyclopropyl-phenyl group with allyloxy and fluoro substituents is added.
  • Impact : The cyclopropyl ring introduces conformational restraint, optimizing selectivity for serotonin 2C receptors. This structural feature is absent in the target compound, which may exhibit broader receptor interactions .
N-(4-(Heptadecafluoroundecyloxy)benzyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine
  • Structural Difference : A fluorinated alkyl chain is appended to the benzyl group.
  • Impact : The fluorinated chain drastically increases hydrophobicity and metabolic stability, making it suitable for imaging applications. However, this modification may reduce CNS penetration compared to the target compound .

Physicochemical Properties

Property Target Compound Quinoline Analog Fluorinated Analog
LogP ~2.1 (estimated) ~3.5 (due to quinoline) ~4.8 (fluorinated chain)
Solubility Moderate (pyridine basicity) Low (planar quinoline) Very low (high hydrophobicity)
pKa ~8.5 (amine group) ~7.9 (quinoline N) ~8.2 (similar amine)

Biological Activity

N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing information from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a methoxybenzyl group attached to a pyridinylmethanamine backbone. This structural arrangement is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes, modulating their activity. The precise mechanisms can vary depending on the biological context but generally involve receptor binding and enzyme inhibition.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that similar pyridine-based compounds can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) with IC50 values often below 5 μM, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMCF7< 5
Compound BHCT116< 3
Compound CA549< 5

Antimicrobial Activity

This compound and its analogs have demonstrated antibacterial activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives has been reported as low as 2.0 μM against Micrococcus luteus .

Table 2: Antimicrobial Activity

CompoundBacteria TypeMIC (μM)
Compound DMicrococcus luteus2.0
Compound EStaphylococcus aureus (MRSA)5.0

Anti-inflammatory Effects

Some studies have suggested that similar compounds can exhibit anti-inflammatory properties by inhibiting key enzymes such as COX-2 and iNOS, which are involved in inflammatory processes. These findings suggest potential applications in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of pyridine derivatives demonstrated that one compound significantly inhibited lung metastasis in a mouse model of triple-negative breast cancer (TNBC). The treatment resulted in a notable reduction in metastatic nodules compared to controls .
  • Toxicity Assessment : In toxicity studies, derivatives of this compound were evaluated for safety profiles. One study found no acute toxicity in mice at doses up to 2000 mg/kg, indicating a favorable safety margin for further development .

Q & A

Q. What are the standard synthetic routes for N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine?

The compound is typically synthesized via reductive amination. For example, a general method involves reacting 2-pyridinecarboxaldehyde with 2-methoxybenzylamine in the presence of a reducing agent like NaBH(OAc)₃ or NaBH₄ in solvents such as dichloromethane (DCM) or methanol (MeOH). Yields range from 73% to 78%, depending on substituents and reaction conditions . Key steps include:

  • Amine-aldehyde condensation : Formation of the imine intermediate.
  • Reduction : Stabilization of the secondary amine via borohydride reduction.
  • Purification : Column chromatography with DCM:MeOH (20:1) to isolate the product as a yellow oil .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Characteristic signals include aromatic protons (δ 8.49–7.02 ppm for pyridine and methoxybenzyl groups), methylene bridges (δ 3.68–3.93 ppm), and methoxy protons (δ ~3.74 ppm). Coupling constants (e.g., J = 7.7 Hz for pyridine protons) confirm substituent positions .
  • HRMS (ESI) : Molecular ion peaks ([M+H]⁺) match calculated masses (e.g., m/z = 229.0 for C₁₄H₁₆N₂O) .

Q. What analytical techniques are critical for purity assessment?

  • LC-MS : Monitors reaction progress and confirms molecular weight.
  • Elemental analysis : Validates C, H, and N content (e.g., C: 73.41% vs. calc. 73.66%) .
  • TLC : Ensures absence of unreacted starting materials.

Advanced Research Questions

Q. How do substituents on the benzyl group influence the compound's physicochemical properties?

Substituents like nitro (-NO₂), chloro (-Cl), or methoxy (-OCH₃) alter electronic and steric properties:

  • Electron-withdrawing groups (e.g., -NO₂) : Reduce nucleophilicity of the amine, lowering yields (e.g., 74% for nitro-substituted analogs vs. 78% for methoxy derivatives) .
  • Steric effects : Bulky groups (e.g., 4-methylbenzyl) may hinder reductive amination, requiring optimized solvent ratios (e.g., DCM:MeOH = 20:1) .
  • LogP values : Methoxy groups enhance hydrophilicity, impacting solubility in polar solvents .

Q. What strategies resolve contradictions in reported yields for reductive amination reactions?

Discrepancies arise from:

  • Reducing agent selection : NaBH₄ in MeOH may over-reduce sensitive functionalities, whereas NaBH(OAc)₃ in DCE offers milder conditions .
  • Solvent polarity : Polar aprotic solvents (e.g., DCM) stabilize imine intermediates, improving reaction efficiency .
  • Workflow optimization : Sequential addition of reagents and temperature control (e.g., 0°C to RT) minimize side reactions .

Q. How can this compound serve as a ligand in catalysis or pharmacology?

  • Catalysis : Pyridine and benzylamine moieties act as Lewis basic sites for metal coordination. For example, similar ligands facilitate C–H activation in cross-coupling reactions .
  • Pharmacology : The compound's structural analogs (e.g., pyrilamine derivatives) exhibit histamine H₁ receptor antagonism, suggesting potential for functional selectivity studies .

Q. What are the challenges in interpreting NMR data for diastereomeric or tautomeric forms?

  • Diastereomers : Chiral centers (e.g., cyclopropane derivatives) split signals into multiplets. For example, (+)-40 shows distinct ¹H NMR shifts (δ 7.25–6.80 ppm) due to stereochemical effects .
  • Tautomerism : Pyridine ring protons (δ ~8.5 ppm) may shift in acidic/basic conditions, requiring pH-controlled experiments .

Methodological Recommendations

Q. Designing experiments to assess biological activity: What controls are essential?

  • Positive controls : Use established ligands (e.g., pyrilamine for H₁ receptor assays) .
  • Negative controls : Include vehicle-only (e.g., DMSO) and scrambled analogs to confirm target specificity.
  • Dose-response curves : Test concentrations spanning 3 orders of magnitude (e.g., 1 nM–10 µM) to determine IC₅₀/EC₅₀ values .

Q. How to optimize synthetic protocols for scalability?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance turnover in hydrogenation steps.
  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic reductions .
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact .

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